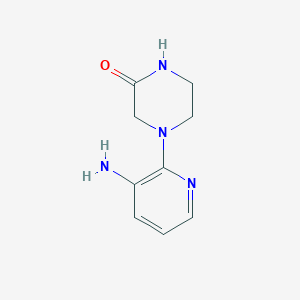

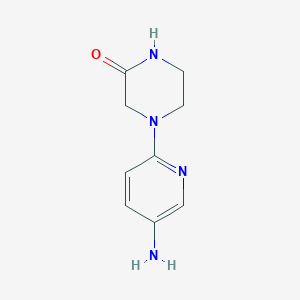

4-(3-Aminopyridin-2-yl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride” is a chemical compound with the molecular formula C9H13ClN4O . It is a compound that contains linked pyridinium–piperazine heterocycles .

Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride” is 228.68 g/mol. The compound “4-(6-Aminopyridin-3-yl)piperazin-2-one” has a molecular weight of 192.22 g/mol .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agent Development

The compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that “4-(3-Aminopyridin-2-yl)piperazin-2-one” could be a valuable scaffold for developing new anti-TB drugs.

Leukemia Treatment Research

In the context of leukemia treatment, derivatives of “4-(3-Aminopyridin-2-yl)piperazin-2-one” have been structurally characterized and are related to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . The compound’s ability to form hydrogen bonds and its structural flexibility make it a candidate for further research in leukemia drug development.

Peptide Derivatization

This compound serves as a derivatization reagent for carboxyl groups on peptides, which is crucial during the spectrophotometric analysis of phosphopeptides . Its role in peptide research is significant for understanding peptide structures and functions.

Antimicrobial Activity

The docking simulation of piperazine chrome-2-one derivatives, which include “4-(3-Aminopyridin-2-yl)piperazin-2-one”, towards oxidoreductase enzymes, showed that these compounds could be stabilized by hydrophobic interactions . This indicates potential antimicrobial applications by inhibiting essential bacterial enzymes.

Fluoroquinolone Resistance Research

The compound has been studied in the context of fluoroquinolone resistance, particularly in understanding the mechanisms behind permeability-based and efflux-based resistance in bacteria . This research is crucial for developing strategies to combat antibiotic resistance.

Synthesis of Novel Compounds

“4-(3-Aminopyridin-2-yl)piperazin-2-one” is used as a starting reagent for the synthesis of novel compounds, such as 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine, which have potential applications in various fields of medicinal chemistry .

Enzyme Inhibition Studies

The compound’s derivatives have been used in molecular modeling studies to understand their interaction with enzymes. Such studies are essential for designing inhibitors that can modulate enzyme activity for therapeutic purposes .

Drug Design and Synthesis

The structural features of “4-(3-Aminopyridin-2-yl)piperazin-2-one” make it a versatile building block in drug design and synthesis. Its ability to engage in multiple types of intermolecular interactions allows for the creation of compounds with specific pharmacological properties .

Eigenschaften

IUPAC Name |

4-(3-aminopyridin-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-7-2-1-3-12-9(7)13-5-4-11-8(14)6-13/h1-3H,4-6,10H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXOFPWQCZWCNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopyridin-2-yl)piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)